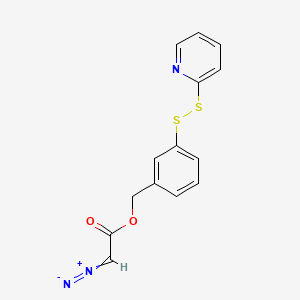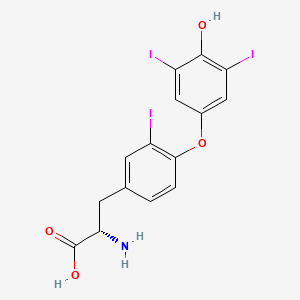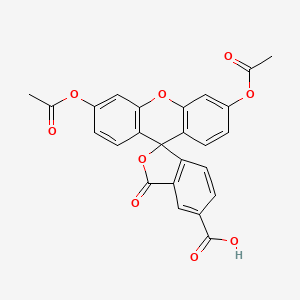
5-カルボキシフルオレセインジアセテート
概要
説明
5-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for applications such as flow cytometry or fluorescence microscopy . It has relatively slow cellular efflux with a half-life of 94 minutes and displays fluorescence with excitation/emission maxima of 494/521 nm . It is also used as a fluorogenic, cell-permeant esterase dye for cytotoxicity studies, indicating plasma membrane integrity .
Molecular Structure Analysis
The molecular formula of 5-Carboxyfluorescein diacetate is C50H32O18 . Its average mass is 920.778 Da and its monoisotopic mass is 920.158875 Da .Chemical Reactions Analysis
CFDA conducts free diffusion into cells, and then it is hydrolyzed into carboxyl fluorescein (CF) by intracellular non-specific lipase . CF containing portion contains an additional negative charge so that it is better retained in cells, compared to fluorescein dyes .Physical And Chemical Properties Analysis
5-Carboxyfluorescein diacetate is a solid, yellow compound that is soluble in DMSO . It is stored at a temperature of -20°C .科学的研究の応用
細胞生存率アッセイ
5-カルボキシフルオレセインジアセテート (CFDA) は、エステラーゼ活性を測定することにより生きた細胞を評価するために、細胞生存率アッセイで一般的に使用されます . それは、生きた細胞内の細胞内エステラーゼによって、高蛍光性の化合物である5(6)-カルボキシフルオレセインに変換されます .
細胞追跡と追跡
CFDAは、イメージングによって細胞を追跡して追跡するために使用できます . これは、生存率プローブとして機能する細胞透過性エステラーゼ基質です .
細胞イメージング
CFDAは細胞イメージングで使用されています . CFDAの加水分解によりカルボキシフルオレセインが生成され、これは余分な負電荷を含み、そのため細胞内に保持されやすくなります .
細胞計数、生存率、および凍結保存
CFDAは、細胞計数、生存率、および凍結保存に使用されます . これは、蛍光の活性化に必要な酵素活性と、蛍光生成物の細胞内保持に必要な細胞膜の完全性を測定します .
腫瘍細胞の特性評価
5(6)-カルボキシフルオレセインは、生体内で腫瘍細胞と正常細胞を特徴付けるために使用されます . これは、N-ヒドロキシスクシンイミド(NHS)エステル媒介誘導体化によって得られたタンパク質にラベルを付けます .
リポソームにおけるリーク現象の研究
5-カルボキシフルオレセインは、ゴマ(Sesamum indicum L.)およびココナッツ(Cocos nucifera L.)リポソームにおけるリーク現象を研究するためのペイロードとして使用されてきました .
細胞内取り込みとトラフィックの監視
CFDAは、細胞内取り込みとトラフィックを監視するために使用できます . CFDAの加水分解によって放出される蛍光性の5(6)-カルボキシフルオレセイン染料は、生きた細胞を染色して追跡するために使用できます .
製薬研究
5(6)-カルボキシフルオレセインジアセテートの汎用性の高い特性は、製薬研究において貴重なツールになります . これは、生物学的研究、環境モニタリング、食品分析、および化学分析に多くの用途を提供します .
作用機序
Target of Action
5-Carboxyfluorescein diacetate (5-CFDA) is a cell-permeant esterase substrate . It primarily targets intracellular esterases , which are enzymes that hydrolyze ester bonds. These esterases play a crucial role in various biological processes, including the metabolism of drugs and xenobiotics.
Mode of Action
5-CFDA enters cells by passive diffusion . Once inside the cell, it is cleaved by intracellular esterases to form carboxyfluorescein . This conversion activates its fluorescence, allowing it to be detected . The carboxyfluorescein product contains extra negative charges compared to fluorescein, enabling it to be better retained within cells .
Biochemical Pathways
The primary biochemical pathway involved in the action of 5-CFDA is the esterase-catalyzed hydrolysis of ester bonds . This process transforms the non-fluorescent 5-CFDA into the highly fluorescent carboxyfluorescein . The fluorescence of carboxyfluorescein can then be used to monitor various cellular processes, including cell viability, proliferation, and migration .
Pharmacokinetics
The pharmacokinetics of 5-CFDA are largely determined by its cell-permeant nature and its transformation into carboxyfluorescein . As a hydrophobic compound, 5-CFDA can easily cross cell membranes . Once inside the cell, it is rapidly converted into carboxyfluorescein by esterases . The resulting carboxyfluorescein is more hydrophilic and is thus retained within the cell .
Result of Action
The action of 5-CFDA results in the generation of intracellular fluorescence . This fluorescence can be used to monitor various cellular processes . For example, it can be used to track cell proliferation, as each cell division results in a halving of the fluorescence intensity . It can also be used to assess cell viability, as only live cells with active esterases can convert 5-CFDA into carboxyfluorescein .
Action Environment
The action of 5-CFDA can be influenced by various environmental factors. For example, the efficiency of 5-CFDA conversion into carboxyfluorescein can be affected by the pH and temperature of the cellular environment . Additionally, the presence of other compounds can also influence the action of 5-CFDA. For instance, certain compounds can inhibit esterase activity, thereby affecting the conversion of 5-CFDA into carboxyfluorescein .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of discomfort, move the person into fresh air, rinse with water, and seek medical assistance .
生化学分析
Biochemical Properties
5-Carboxyfluorescein diacetate interacts with intracellular esterases, which cleave the acetate group to generate a highly fluorescent green dye . This interaction is crucial for the activation of its fluorescence. The hydrolysis of 5-Carboxyfluorescein diacetate by esterases results in the formation of a strongly fluorescent 5-Carboxyfluorescein .
Cellular Effects
The hydrolyzed product of 5-Carboxyfluorescein diacetate, 5-Carboxyfluorescein, is retained within cells that have intact cell membranes . This property allows it to be used as a marker of cell viability, assessing both enzymatic activity and cell-membrane integrity . It can influence cell function by providing a means to monitor cell health and viability.
Molecular Mechanism
The molecular mechanism of action of 5-Carboxyfluorescein diacetate involves its diffusion into the cell, followed by the cleavage of the acetate group by intracellular esterases . This enzymatic action transforms the non-fluorescent 5-Carboxyfluorescein diacetate into the highly fluorescent 5-Carboxyfluorescein .
Temporal Effects in Laboratory Settings
Over time, the fluorescence of 5-Carboxyfluorescein diacetate can be observed in cells following multiple cell divisions . High concentrations of the dye can be toxic to cells, and most cells will excrete a proportion of the dye over the course of the first 24–48 hours following staining .
Dosage Effects in Animal Models
The effects of 5-Carboxyfluorescein diacetate in animal models have not been extensively studied. It is known that high concentrations of the dye can be toxic to cells . Therefore, it is crucial to find the lowest acceptable labeling concentration and check the viability after labeling.
Metabolic Pathways
The primary metabolic pathway of 5-Carboxyfluorescein diacetate involves its hydrolysis by intracellular esterases to form 5-Carboxyfluorescein . This process is a key step in its function as a cell viability marker.
Transport and Distribution
5-Carboxyfluorescein diacetate is a cell-permeant molecule, meaning it can diffuse freely across cell membranes . Once inside the cell, it is transformed into 5-Carboxyfluorescein, which is retained within cells that have intact cell membranes .
Subcellular Localization
The subcellular localization of 5-Carboxyfluorescein diacetate is primarily within the cytoplasm of the cell, where it is hydrolyzed by esterases to form 5-Carboxyfluorescein . The resulting fluorescent product is retained within the cell, allowing for the monitoring of cell health and viability.
特性
IUPAC Name |
3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZGNPQMIWOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229971 | |
| Record name | 5-Carboxyfluorescein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79955-27-4 | |
| Record name | 5-Carboxyfluorescein diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079955274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxyfluorescein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxyfluorescein Diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



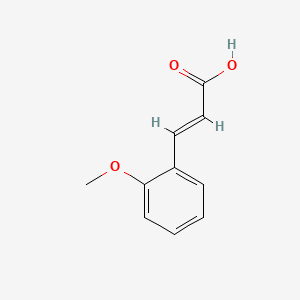




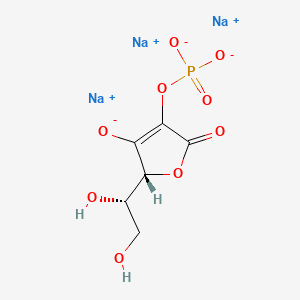
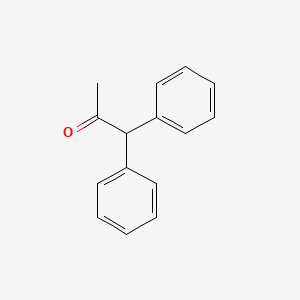

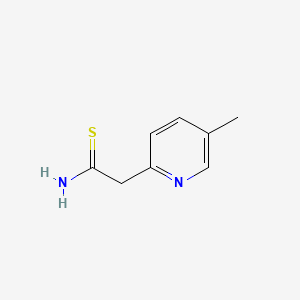
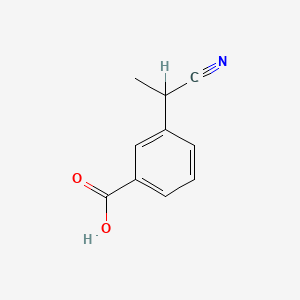
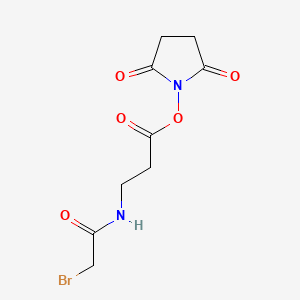
![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)
